N-(5-Bromopyrimidin-2-yl)methanesulfonamide
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Overview
Description
N-(5-Bromopyrimidin-2-yl)methanesulfonamide: is an organic compound with the molecular formula C5H6BrN3O2S It is a solid, typically appearing as white or off-white crystals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide generally involves the reaction of 5-bromopyrimidine with methanesulfonamide under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(5-Bromopyrimidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran[][4].
Major Products:
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Coupling Reactions: Biaryl or alkyne derivatives.
Scientific Research Applications
N-(5-Bromopyrimidin-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(5-Bromopyrimidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(5-Bromo-2-methylpyridin-3-yl)methanesulfonamide
- N-(5-Bromo-2-pyrimidinyl)methanesulfonamide
Comparison: N-(5-Bromopyrimidin-2-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in nucleophilic substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-(5-bromopyrimidin-2-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNXHECJHFQUDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682451 |
Source
|
Record name | N-(5-Bromopyrimidin-2-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-55-5 |
Source
|
Record name | N-(5-Bromopyrimidin-2-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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